molecular formula C13H11NO2 B571900 2-Methyl-4-phenylnicotinic acid CAS No. 1256643-39-6

2-Methyl-4-phenylnicotinic acid

Cat. No.: B571900
CAS No.: 1256643-39-6
M. Wt: 213.236
InChI Key: FSMZYQNQFJDUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-phenylnicotinic acid is an organic compound with the molecular formula C13H11NO2 It belongs to the class of nicotinic acids, which are derivatives of pyridine This compound is characterized by a methyl group at the 2-position and a phenyl group at the 4-position of the nicotinic acid structure

Scientific Research Applications

2-Methyl-4-phenylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylnicotinic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated nicotinic acid under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized to improve yield and reduce costs. Additionally, the purification process may include recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenylnicotinic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include inhibition of metabolic processes or modulation of receptor activity. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-phenylnicotinic acid
  • 4-Methyl-4-phenylnicotinic acid
  • 2-Methyl-5-phenylnicotinic acid

Comparison

Compared to its analogs, 2-Methyl-4-phenylnicotinic acid may exhibit unique properties due to the specific positioning of the methyl and phenyl groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

2-methyl-4-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-12(13(15)16)11(7-8-14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMZYQNQFJDUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.